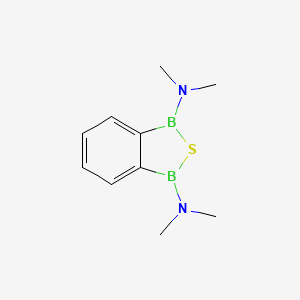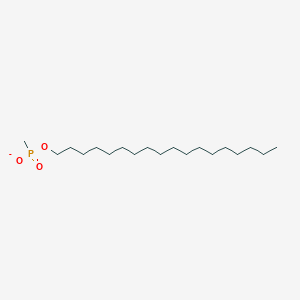
Octadecyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl methylphosphonate is an organophosphorus compound characterized by the presence of a long alkyl chain (octadecyl group) and a methylphosphonate group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of octadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Octadecyl methylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The alkyl chain can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted alkyl derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Octadecyl methylphosphonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of octadecyl methylphosphonate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The methylphosphonate group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to octadecyl methylphosphonate include:
- Octadecyl phosphonic acid
- Dimethyl methylphosphonate
- Octadecyl phosphine oxide
Uniqueness
This compound is unique due to its specific combination of a long alkyl chain and a methylphosphonate group. This combination imparts distinct physicochemical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve .
Properties
CAS No. |
820260-92-2 |
|---|---|
Molecular Formula |
C19H40O3P- |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
methyl(octadecoxy)phosphinate |
InChI |
InChI=1S/C19H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h3-19H2,1-2H3,(H,20,21)/p-1 |
InChI Key |
YQORJKABZAUTRR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


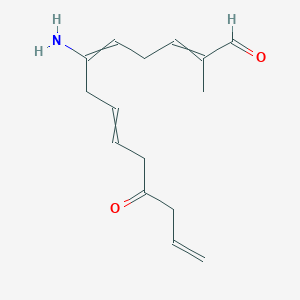

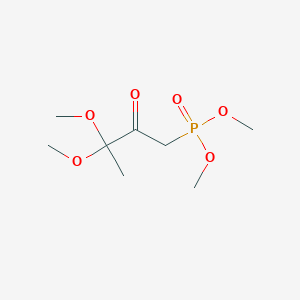
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
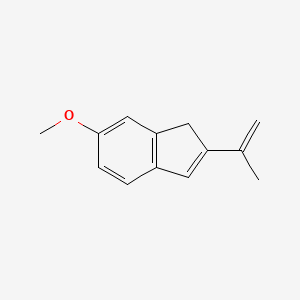
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
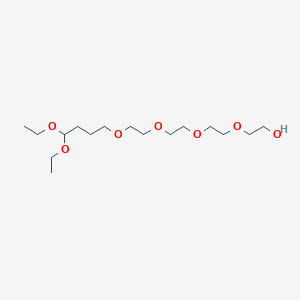

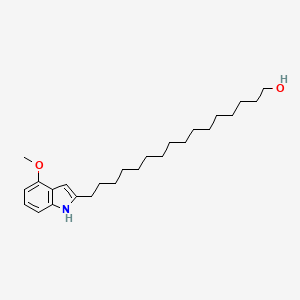
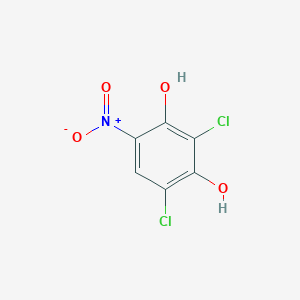
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
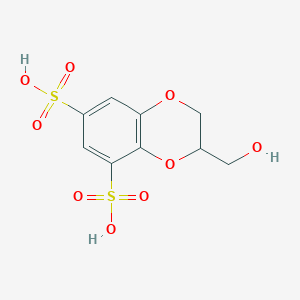
phosphane](/img/structure/B15161065.png)
